N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide
Description
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Properties
CAS No. |
920314-94-9 |
|---|---|
Molecular Formula |
C21H17FN4O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(6-fluoroindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C21H17FN4O/c22-17-10-9-16-12-24-26(20(16)11-17)13-14-5-7-15(8-6-14)21(27)25-19-4-2-1-3-18(19)23/h1-12H,13,23H2,(H,25,27) |
InChI Key |
MMZKBPVAHRCJFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=CC(=C4)F)C=N3 |
Origin of Product |
United States |
Biological Activity
N-(2-Aminophenyl)-4-[(6-fluoro-1H-indazol-1-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
1. Synthesis and Structure
The compound is synthesized through a multi-step chemical reaction involving the coupling of 2-aminophenyl derivatives with 6-fluoro-1H-indazole moieties. The structural formula can be represented as follows:
This structure includes a fluorinated indazole ring, which is crucial for its biological activity.
Research indicates that the compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in tumor growth and proliferation. Notably, it has shown potential as a histone deacetylase (HDAC) inhibitor, which plays a significant role in regulating gene expression related to cancer progression.
| Mechanism | Description |
|---|---|
| HDAC Inhibition | Inhibits class I HDACs (IC50 values: HDAC1 - 95.2 nM) |
| Antiproliferative Effects | Induces G2/M phase arrest and apoptosis in cancer cells |
| Enzyme Targeting | Selectivity towards specific kinases involved in tumor growth |
3. Biological Activity and Efficacy
The efficacy of this compound has been evaluated against various cancer cell lines. In vitro studies have demonstrated significant antiproliferative activity.
Table 2: Antiproliferative Activity against Cancer Cell Lines
These results indicate that the compound is particularly effective against HepG2 cells, showing a higher potency compared to standard treatments like suberoylanilide hydroxamic acid (SAHA).
4. Case Studies and Clinical Relevance
Recent studies have highlighted the compound's potential in clinical settings. For instance, compounds with similar structures have been tested in clinical trials for their effectiveness in treating solid tumors, showcasing promising results regarding tolerability and efficacy.
Case Study Insights
- A study involving compounds with indazole scaffolds demonstrated significant antitumor activity in patients with BRAFV600-mutant melanoma, suggesting that this compound could similarly benefit from further exploration in clinical trials .
5. Future Directions
The ongoing research aims to optimize the chemical structure to enhance potency and reduce toxicity. Structure-activity relationship (SAR) studies are critical for identifying modifications that can improve the selectivity and efficacy of this compound against various tumor types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
